

# Aclimostat (ZGN-1061): A Technical Overview of its Discovery, Development, and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

#### **Abstract**

Aclimostat (also known as ZGN-1061) was an investigational small molecule developed by Zafgen, Inc. as a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2) for the treatment of obesity and type 2 diabetes. Preclinical and early clinical studies demonstrated its potential to induce weight loss and improve glycemic control. However, its development was ultimately halted due to safety concerns, specifically the potential for cardiovascular risks, mirroring the fate of its predecessor, beloranib. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data of Aclimostat.

## **Discovery and Development**

Aclimostat was developed by Zafgen, a biopharmaceutical company that pioneered the study of MetAP2 inhibitors for metabolic diseases. It was designed as a successor to beloranib, a first-generation MetAP2 inhibitor, with a chemical structure intended to improve its safety profile, particularly concerning the risk of thrombosis that led to the discontinuation of beloranib. Aclimostat was engineered to have a shorter half-life and lower intracellular concentrations, which was hypothesized to reduce the risk of adverse effects on vascular endothelial cells.



The development program for **Aclimostat** progressed to Phase 2 clinical trials. However, in November 2018, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Investigational New Drug (IND) application for its first U.S. clinical trial, citing the potential for cardiovascular safety risks based on the experience with beloranib. Despite ongoing ex-U.S. studies that initially showed a favorable safety profile, Zafgen ultimately discontinued the development of **Aclimostat** and other MetAP2 inhibitors due to these unresolved safety issues.

### **Mechanism of Action**

**Aclimostat** is a potent and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in both protein modification and the regulation of cellular signaling pathways.

The primary mechanism of action for the anti-obesity and anti-diabetic effects of MetAP2 inhibitors is believed to involve the following pathways:

- Suppression of Lipogenesis: MetAP2 inhibition leads to the suppression of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway. This, in turn, reduces the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor for genes involved in lipid and cholesterol biosynthesis.
- Increased Energy Expenditure: MetAP2 inhibition has been shown to have a direct effect on brown adipose tissue (BAT). It enhances β-adrenergic signaling in brown adipocytes, leading to increased lipolysis and energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This suggests that **Aclimostat** could reverse the catecholamine resistance often observed in obesity.
- Regulation of Angiogenesis: While initially explored as anti-cancer agents due to their antiangiogenic properties, the doses of MetAP2 inhibitors used for metabolic conditions are generally lower than those that affect angiogenesis.

The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition:

To cite this document: BenchChem. [Aclimostat (ZGN-1061): A Technical Overview of its
Discovery, Development, and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b605151#discovery-and-development-history-of-aclimostat]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com